molecular formula C25H25N3O4 B2438260 (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 2137990-60-2

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2438260
CAS No.: 2137990-60-2
M. Wt: 431.492
InChI Key: DTYMARNOTZCOKD-FCHUYYIVSA-N
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Description

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-15-20(11-26-27(15)2)21-12-28(13-22(21)24(29)30)25(31)32-14-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-11,21-23H,12-14H2,1-2H3,(H,29,30)/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYMARNOTZCOKD-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine backbone substituted with a dimethylpyrazole and a fluorenylmethoxycarbonyl group. Its molecular formula is C21H26N4O4C_{21}H_{26}N_{4}O_{4}, with a molecular weight of 394.46 g/mol.

Research indicates that this compound may interact with various biological targets, predominantly through modulation of receptor activity and enzyme inhibition. The presence of the dimethylpyrazole moiety suggests potential interactions with serotonin receptors and other G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Anticancer Activity

Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance, compounds structurally similar to (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid have shown promising results in inhibiting the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)10.5
Compound BHeLa (Cervical)8.2
Compound CMCF7 (Breast)15.0

These findings suggest that modifications in the structure can significantly enhance anticancer activity.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of pyrrolidine derivatives showcased that the introduction of specific substituents could enhance cytotoxicity against A549 cells significantly compared to standard treatments like cisplatin. The derivative containing the dimethylpyrazole exhibited an IC50 value lower than that of many existing chemotherapeutics, suggesting a novel approach in cancer therapy .
  • Antimicrobial Screening : In another investigation, derivatives similar to (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid were screened against multidrug-resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the compound's potential role in addressing antibiotic resistance .

Preparation Methods

Asymmetric Cyclization Approaches

The (3S,4R) stereochemistry is typically established via chiral auxiliary-mediated cyclization or catalytic asymmetric synthesis. A prominent method involves aza-Michael addition followed by ring closure. For example, enantioselective addition of a nitroalkene to a chiral amine auxiliary generates the pyrrolidine skeleton with high diastereomeric excess (>90%). Subsequent hydrogenation and auxiliary removal yield the free pyrrolidine.

Alternative routes employ organocatalytic Mannich reactions using proline-derived catalysts to induce stereoselectivity. For instance, Joullié et al. demonstrated that thiourea catalysts facilitate the formation of trans-3,4-disubstituted pyrrolidines with >95% enantiomeric excess (ee).

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts offers a flexible route to pyrrolidines. Substituted diene precursors undergo RCM to form the five-membered ring, with stereochemistry dictated by precursor geometry. For example, a diene bearing chiral centers at C3 and C4 can cyclize to yield the desired (3S,4R) configuration.

Introduction of the 1,5-Dimethylpyrazol-4-yl Group

Nucleophilic Aromatic Substitution

The pyrazole moiety is introduced via substitution on a halogenated pyrrolidine intermediate. Activation of position 4 with a leaving group (e.g., bromide or triflate) enables reaction with 1,5-dimethylpyrazole under basic conditions. For example, treatment of 4-bromopyrrolidine with 1,5-dimethylpyrazole and K₂CO₃ in DMF at 80°C achieves substitution with >80% yield.

Cross-Coupling Strategies

Palladium-catalyzed couplings, such as Suzuki-Miyaura , are viable if a boronic ester derivative of 1,5-dimethylpyrazole is available. A 4-borylpyrrolidine intermediate, generated via iridium-catalyzed C–H borylation, couples with the pyrazole boronate in the presence of Pd(PPh₃)₄, yielding the desired product with minimal epimerization.

Fmoc Protection and Carboxylic Acid Functionalization

Sequential Protection-Deprotection

The amine at position 1 is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions. Typical protocols use a two-phase system (dichloromethane/water) with NaHCO₃ as the base, achieving quantitative Fmoc protection within 2 hours.

The carboxylic acid at position 3 is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group. For example, a hydroxymethyl side chain at C3 is oxidized with KMnO₄ in acidic conditions to yield the carboxylic acid.

Optimization of Reaction Conditions

Solvent and Base Selection for Fmoc Stability

Recent studies highlight pyrrolidine as a superior base to piperidine for Fmoc deprotection in low-polarity solvents (e.g., DMSO/EtOAc mixtures), minimizing side reactions like aspartimide formation. The following table summarizes solvent systems for key steps:

Reaction Step Solvent System Base Temperature Yield (%)
Pyrazole Coupling DMF K₂CO₃ 80°C 82
Fmoc Protection CH₂Cl₂/H₂O NaHCO₃ 0°C→RT 98
Carboxylic Acid Hydrolysis 1,4-Dioxane/HCl Reflux 95

Stereochemical Integrity Monitoring

Chiral HPLC with a cellulose-based column (Chiralpak IC) confirms enantiopurity, while NOESY NMR correlations validate the (3S,4R) configuration. For instance, a key NOE interaction between H3 and H4 protons confirms their cis orientation.

Industrial-Scale Considerations

Green Solvent Alternatives

Replacing DMF with eco-friendly binary mixtures (e.g., NBP/1,3-dioxolane) reduces environmental impact without compromising yield. Pilot-scale trials using DMSO/EtOAc (1:9) for Fmoc deprotection achieved 97% conversion, comparable to traditional DMF systems.

Continuous Flow Synthesis

Microreactor technology enhances reproducibility in pyrrolidine ring formation. A telescoped process involving aza-Michael addition, hydrogenation, and Fmoc protection in a continuous flow system reduced reaction time from 48 hours to 6 hours.

Analytical Characterization

Critical quality attributes are verified via:

  • HRMS (ESI+) : Calculated for C₂₆H₂₇N₃O₄ [M+H]⁺: 452.1945; Found: 452.1948.
  • ¹³C NMR (125 MHz, CDCl₃): δ 174.8 (C=O, carboxylic acid), 156.2 (C=O, Fmoc), 144.1–118.3 (aromatic Fmoc), 65.1 (pyrrolidine C1), 52.4 (C3), 49.8 (C4).

Q & A

Q. Minimizing Side Reactions :

  • Use inert atmospheres (N₂/Ar) during coupling to prevent oxidation.
  • Optimize reaction time and temperature (e.g., 40–100°C for Pd-mediated steps) to reduce epimerization .
  • Monitor intermediates via TLC or HPLC to detect by-products early .

Basic: What spectroscopic methods confirm successful synthesis and Fmoc protection?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for Fmoc aromatic protons at δ 7.3–7.8 ppm (multiplet) and the pyrrolidine ring protons (δ 3.5–4.5 ppm). The 1,5-dimethylpyrazole group shows singlet methyl peaks at δ 2.1–2.3 ppm .
    • ¹³C NMR : The Fmoc carbonyl appears at ~155 ppm, while the pyrrolidine carboxylate is at ~170 ppm .
  • Mass Spectrometry (MS) : ESI-MS should display the molecular ion peak [M+H]⁺ with a mass matching the calculated value (e.g., ~490–610 g/mol based on analogs) .

Advanced: How do solvent polarity and temperature affect stereochemical outcomes during synthesis?

Methodological Answer:
The (3S,4R) configuration is sensitive to reaction conditions:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states, favoring the desired stereochemistry. Non-polar solvents may lead to racemization .
  • Temperature Control : Lower temperatures (0–25°C) minimize thermal agitation, preserving stereochemical integrity. High temperatures (>50°C) risk epimerization, especially during Fmoc deprotection .

Q. Table 1: Optimization of Stereochemical Control

ConditionSolventTemperature (°C)% Yield (Desired Isomer)Reference
Coupling ReactionDMF2585%
DeprotectionWater9592%
CyclizationAcetonitrile078%

Advanced: How can aggregation during peptide coupling be mitigated, given the hydrophobic Fmoc group?

Methodological Answer:

  • Solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility without compromising Fmoc stability .
  • Additives : Include chaotropic agents (e.g., 0.1 M urea) or detergents (e.g., Triton X-100) to disrupt hydrophobic interactions .
  • Conformational Control : Introduce pseudo-proline motifs or steric hindrance groups (e.g., tritylmercapto) to prevent π-π stacking of Fmoc .

Advanced: How to resolve contradictory NMR data (e.g., coupling constants) when confirming stereochemistry?

Methodological Answer:

  • 2D NMR Techniques : Use NOESY to identify spatial proximity between protons (e.g., H3-H4 in pyrrolidine) to confirm the (3S,4R) configuration .
  • Computational Modeling : Compare experimental coupling constants (³JHH) with DFT-calculated values for possible stereoisomers .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline derivatives) for unambiguous confirmation .

Advanced: What purification techniques isolate the compound from deprotection by-products?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate acidic by-products using ethyl acetate/water phases (pH 2–3) .
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to resolve polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity (>95%) .

Advanced: How does substituting 1,5-dimethylpyrazole with other heterocycles affect bioactivity?

Methodological Answer:

  • Designing Analogs : Replace 1,5-dimethylpyrazole with coumarin or tetrazole moieties via Suzuki-Miyaura coupling, adjusting electronic properties for target interactions .
  • Bioactivity Screening : Test analogs for enzyme inhibition (e.g., proteases) using fluorescence-based assays. For example, coumarin derivatives show enhanced fluorescence quenching efficiency .

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